Ethyl 2-methylbutyrate

Description

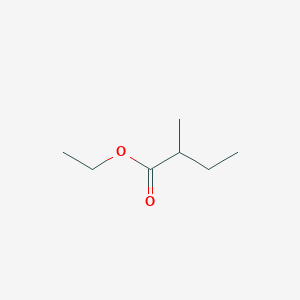

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052488 | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-2-methyl butyrate appears as a colorless oily liquid with a fruity odor. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes., Dry Powder, Liquid; Liquid, colourless liquid/strong, green-fruity, apple-like odour | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

132.00 to 133.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, propylene glycol; very slightly soluble in water; miscible with most fixed oils | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.870 | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7452-79-1 | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1T4AB29DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical properties of ethyl 2-methylbutyrate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Methylbutyrate

This compound (CAS No. 7452-79-1) is an organic ester recognized for its characteristic fruity aroma, often reminiscent of apples or pineapples.[1] It is a fatty acid ethyl ester derived from the formal condensation of 2-methylbutyric acid and ethanol.[2] This compound is a constituent in the aroma of various natural products, including wines, strawberries, apples, and blueberries.[1][2] Due to its pleasant scent and flavor profile, it finds extensive application in the food, beverage, and fragrance industries as a flavoring agent and fragrance component.[1][3]

Physicochemical Properties

This compound is a colorless, oily liquid under standard conditions.[2][4] Its key physical and chemical properties are summarized below, providing a quantitative overview for scientific and research applications.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₁₄O₂ | - | - |

| Molecular Weight | 130.18 | g/mol | - |

| Boiling Point | 129 - 134 | °C | @ 760 mmHg |

| Melting Point | -93.23 | °C | (Estimate) |

| Density | 0.863 - 0.871 | g/mL | @ 20-25°C |

| Refractive Index (n_D) | 1.393 - 1.400 | - | @ 20°C |

| Vapor Pressure | 7.47 - 11.73 | hPa | @ 20°C |

| Solubility in Water | 600 - 1070 | mg/L | @ 20-25°C |

| logP (o/w) | 1.6 - 2.16 | - | (Estimate) |

| Optical Rotation ([α]D) | +14 to +24 | ° | @ 20°C (for optically active form) |

Data sourced from:[2][5][6][7][8][9][10][11][12].

Table 2: Safety and Hazard Properties

| Property | Value | Units | Notes |

| Flash Point | 26 - 26.11 | °C | Closed Cup |

| Hazard Class | 3 | - | Flammable Liquid |

| UN Number | 1993, 3272 | - | - |

Data sourced from:[4][5][7][13][14][15].

Synthesis Overview

This compound is commonly synthesized via the Fischer esterification process.[1] This method involves the acid-catalyzed reaction of 2-methylbutyric acid with ethanol. The reaction is reversible, and to drive it towards the product, an excess of one reactant (typically ethanol) is used, or water is removed as it is formed.[1] Industrial production may employ continuous esterification processes to maximize yield and purity.[1][16]

Caption: Fischer esterification synthesis of this compound.

Experimental Protocols

The determination of the physical properties of this compound relies on established laboratory techniques. The following sections detail the general methodologies for measuring key parameters.

Determination of Boiling Point

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses. This constant temperature is the boiling point.

-

Determination of Density

The density of a liquid is its mass per unit volume.

-

Apparatus: A pycnometer (density bottle) or a graduated cylinder, and an analytical balance.[17]

-

Procedure (using a pycnometer for high accuracy):

-

The mass of a clean, dry pycnometer is accurately measured (m₁).[17]

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is measured (m₃).[17]

-

The mass of the this compound is calculated (m₃ - m₁).

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Procedure (using a graduated cylinder):

-

The mass of an empty, dry graduated cylinder is measured.[18]

-

A known volume of this compound is added to the cylinder. The volume is read from the bottom of the meniscus.[18]

-

The combined mass of the cylinder and the liquid is measured.[18]

-

The mass of the liquid is determined by subtraction.

-

Density is calculated using the formula: Density = Mass / Volume.

-

Determination of Refractive Index

The refractive index measures how light propagates through the substance and is a characteristic property.

-

Procedure (using an Abbe refractometer):

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is positioned.

-

Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Caption: Workflow for determining key physical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7452-79-1 [chemicalbook.com]

- 4. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound [ventos.com]

- 6. Perfumers Apprentice - Ethyl Methyl-2-Butyrate ** [shop.perfumersapprentice.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound 99 7452-79-1 [sigmaaldrich.com]

- 10. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]

- 11. Ethyl Methyl-2-Butyrate | Givaudan [givaudan.com]

- 12. 2-甲基丁酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. vigon.com [vigon.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound 99 7452-79-1 [sigmaaldrich.com]

- 16. CN103508886A - Continuous production method for this compound - Google Patents [patents.google.com]

- 17. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 20. dkpandey.weebly.com [dkpandey.weebly.com]

The Biosynthesis of Ethyl 2-Methylbutyrate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutyrate is a volatile organic compound that contributes significantly to the characteristic fruity and sweet aroma of many commercially important fruits, including apples, strawberries, and pineapples. As a branched-chain ester, its biosynthesis is intricately linked to amino acid metabolism. Understanding the enzymatic pathway responsible for its production is of great interest for flavor and fragrance research, crop improvement, and the development of natural flavoring agents. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the metabolic pathway, key enzymes, and relevant experimental protocols.

Core Biosynthesis Pathway

The formation of this compound in plants originates from the catabolism of the branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions that convert L-isoleucine into 2-methylbutyryl-CoA, which then serves as the acyl donor in an esterification reaction with ethanol, catalyzed by an alcohol acyltransferase (AAT).

From L-Isoleucine to 2-Methylbutyryl-CoA

The initial steps of the pathway mirror the degradation of isoleucine. This process is a multi-step enzymatic conversion:

-

Transamination: L-isoleucine is first converted to (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate) by a branched-chain amino acid aminotransferase (BCAT) . This reaction involves the transfer of the amino group from L-isoleucine to an α-keto acid, typically α-ketoglutarate, which is converted to glutamate.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , a multi-enzyme complex that requires thiamine pyrophosphate (TPP), NAD+, and Coenzyme A as cofactors.

Final Esterification Step

The final and rate-limiting step in the biosynthesis of this compound is the esterification of 2-methylbutyryl-CoA with ethanol.

-

Ester Formation: An alcohol acyltransferase (AAT) catalyzes the transfer of the 2-methylbutyryl group from 2-methylbutyryl-CoA to ethanol, forming this compound and releasing Coenzyme A. AATs are a diverse family of enzymes known for their broad substrate specificity, which contributes to the wide array of volatile esters found in fruits.[1]

Quantitative Data

The concentration of precursors and the final product, this compound, can vary significantly depending on the plant species, cultivar, and developmental stage of the fruit.

Precursor Concentrations in Fruits

| Precursor | Fruit | Concentration | Reference |

| L-Isoleucine | Apple (fresh) | 4.41 g/100g | [2] |

| L-Isoleucine | Strawberry (raw) | 0.016 mg/100g | [3] |

| Ethanol | Ripe Palm Fruit | 0.6% - 0.9% | [4][5] |

| Ethanol | Over-ripe Palm Fruit | up to 4.5% | [4][5] |

This compound Concentrations in Fruits

| Fruit | Cultivar/Condition | Concentration | Reference |

| Apple | Various | Identified as a key odor-active compound | [6] |

| Strawberry | Various | Identified as a volatile compound | [7] |

| Pineapple | Not specified | Key odorant |

Experimental Protocols

Plant Enzyme Extraction for Alcohol Acyltransferase (AAT) Assay

This protocol describes a general method for extracting active AAT enzymes from plant tissues.

Materials:

-

Fresh or frozen plant tissue (e.g., fruit peel or pulp)

-

Extraction buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge (refrigerated)

-

Spectrophotometer and reagents for protein quantification (e.g., Bradford assay)

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to the ice-cold extraction buffer (typically a 1:3 to 1:5 tissue-to-buffer ratio).

-

Homogenize the mixture on ice.

-

Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the crude extract using a standard method like the Bradford assay.

-

The crude enzyme extract can be used directly for the AAT assay or further purified. For storage, aliquot the extract and store it at -80°C.[8][9]

In Vitro Alcohol Acyltransferase (AAT) Assay

This protocol outlines the procedure to measure the activity of AAT in the plant extract.

Materials:

-

Plant enzyme extract

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM DTT

-

Substrates: 2-methylbutyryl-CoA and ethanol

-

Internal standard (e.g., nonane or other appropriate hydrocarbon)

-

Reaction vials (e.g., 2 mL glass vials with screw caps)

-

Incubator or water bath

-

Headspace Solid-Phase Microextraction (HS-SPME) fiber assembly

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Prepare the reaction mixture in a glass vial. A typical 500 µL reaction may contain:

-

Plant enzyme extract (a specific amount of protein, e.g., 50-100 µg)

-

Assay buffer

-

Ethanol (final concentration, e.g., 10-20 mM)

-

2-methylbutyryl-CoA (final concentration, e.g., 0.1-0.5 mM)

-

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-60 minutes) with gentle agitation.

-

Stop the reaction, for example, by adding a saturated NaCl solution.

-

Add a known amount of internal standard to the vial.

-

Analyze the headspace for the presence of this compound using HS-SPME-GC-MS.[8][9]

Quantification of this compound in Fruit by HS-SPME-GC-MS

This protocol details the analysis of this compound from a fruit sample.

Materials:

-

Fruit sample

-

Saturated NaCl solution

-

Internal standard (e.g., ethyl nonanoate or a deuterated analog of the analyte)

-

Headspace vials (e.g., 20 mL) with magnetic crimp caps

-

HS-SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fruit tissue.

-

Place a specific amount of the homogenate (e.g., 2-5 g) into a headspace vial.

-

Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles into the headspace.

-

Add a known amount of the internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler or a heating block.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.[10][11][12]

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC injection port.

-

Separate the compounds on the GC column using a suitable temperature program.

-

Identify and quantify this compound using the mass spectrometer in selected ion monitoring (SIM) or full scan mode. A standard curve prepared with authentic this compound is required for accurate quantification.[6][13]

-

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis of this compound from L-Isoleucine.

Experimental Workflow for AAT Assay

Caption: Workflow for In Vitro AAT Activity Assay.

References

- 1. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. foodstruct.com [foodstruct.com]

- 4. academic.oup.com [academic.oup.com]

- 5. sicb.org [sicb.org]

- 6. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

The Enantioselective World of Ethyl 2-Methylbutyrate: An In-depth Technical Guide to its Sensory Perception

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory perception of the chiral isomers of ethyl 2-methylbutyrate, a significant flavor and fragrance compound found in various fruits and beverages.[1][2][3] This document delves into the distinct olfactory and gustatory characteristics of the (R)- and (S)-enantiomers, presenting key quantitative data, detailed experimental methodologies for their sensory evaluation, and an exploration of the underlying biochemical signaling pathways.

Quantitative Sensory Data

The sensory perception of the two enantiomers of this compound is markedly different, a testament to the high degree of stereoselectivity in the human olfactory and gustatory systems. The (S)-(+)-enantiomer is generally perceived as having a more desirable fruity aroma, while the (R)-(-)-enantiomer is often described with less specific and sometimes off-flavor notes.[4]

Olfactory and Gustatory Descriptors

The qualitative differences in the aroma and flavor profiles of the two isomers are summarized below.

| Isomer | Odor Descriptors | Flavor Descriptors |

| (R)-(-)-ethyl 2-methylbutyrate | Fruity, caprylic, medical-phenolic, sweet, reminiscent of apples (by GC-O).[4] | Fruity-sweet but unspecific.[4] |

| (S)-(+)-ethyl 2-methylbutyrate | Fresh fruity, apple-like, etheric, sweet, pleasant apple note at extreme dilution, full-ripe apple (by GC-O).[4] | Fresh fruity, apple-like.[4] |

Detection and Flavor Thresholds

The quantitative differences in sensory thresholds highlight the higher potency of the (S)-enantiomer.

| Isomer | Odor Threshold (in water) | Flavor Detection Threshold (in water) |

| (R)-(-)-ethyl 2-methylbutyrate | Not explicitly stated, but implied to be higher than (S)-enantiomer. | 10 ppb.[4] |

| (S)-(+)-ethyl 2-methylbutyrate | 0.006 ppb.[4] | 10 ppb.[4] |

Experimental Protocols for Sensory Analysis

The sensory evaluation of this compound isomers is primarily conducted using Gas Chromatography-Olfactometry (GC-O), a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the (R)- and (S)-enantiomers of this compound and to characterize their respective odor profiles.

Methodology:

-

Sample Preparation:

-

A standard solution containing a racemic mixture or individual isomers of this compound is prepared in a suitable solvent (e.g., ethanol or dichloromethane).

-

For analysis of a food or beverage matrix, a representative sample is subjected to extraction (e.g., liquid-liquid extraction, solid-phase microextraction) to isolate the volatile fraction containing the target analytes.

-

-

Gas Chromatographic Separation:

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Column: A chiral capillary column is essential for the separation of the enantiomers. Commonly used stationary phases include cyclodextrin derivatives (e.g., heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin).

-

Oven Temperature Program: A programmed temperature gradient is used to ensure optimal separation of the enantiomers and other volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

-

Olfactometric Detection:

-

The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

-

A humidified air stream is mixed with the effluent directed to the sniffing port to prevent nasal dehydration of the panelists.

-

-

Sensory Panel:

-

A panel of trained sensory assessors (typically 6-10 members) is used.

-

Panelists are pre-screened for their olfactory acuity and ability to describe odors.

-

Training involves the use of reference odorants to establish a common vocabulary for odor description.

-

-

Data Acquisition and Analysis:

-

Panelists record the retention time, intensity, and description of each odor event they perceive at the sniffing port.

-

The intensity can be rated on a structured scale (e.g., a 7-point or 9-point category scale).

-

The data from all panelists are compiled to create an aromagram, which is a graphical representation of the odor-active compounds in the sample.

-

Signaling Pathway of Olfactory Perception

The perception of odorants like this compound begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), which initiate a signal transduction cascade upon binding to an odorant.

Mechanism of Olfactory Signal Transduction:

-

Odorant Binding: An odorant molecule, such as an enantiomer of this compound, binds to a specific olfactory receptor in the membrane of an olfactory sensory neuron. The stereospecific nature of this binding is the basis for the differential perception of the (R) and (S) isomers.

-

G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled heterotrimeric G-protein (specifically Golf). The activated G-protein exchanges GDP for GTP on its α-subunit.

-

Adenylate Cyclase Activation: The activated Golf α-subunit dissociates and activates adenylate cyclase III.

-

cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.

-

Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (primarily Ca2+ and Na+), leading to depolarization of the neuron's membrane. If this depolarization reaches the threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

While this general pathway is well-established, the specific olfactory receptors that recognize the (R) and (S) enantiomers of this compound have not yet been definitively identified in published research.

Conclusion and Future Directions

The distinct sensory perceptions of the (R)- and (S)-enantiomers of this compound provide a clear example of the chirality-dependent nature of olfaction. The combination of advanced analytical techniques like GC-O and trained sensory panels is crucial for elucidating these differences. While the general mechanism of olfactory signal transduction is understood, a significant area for future research is the identification of the specific olfactory receptors that bind to these and other chiral odorants. Such discoveries would provide a more complete understanding of the molecular basis of smell and could have significant implications for the flavor, fragrance, and pharmaceutical industries.

References

- 1. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global In-Person Sensory Training Programs | FlavorActiV [flavoractiv.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-Methylbutyrate: A Technical Review of its FEMA GRAS Status for Researchers and Drug Development Professionals

An In-depth Examination of the Safety, Metabolism, and Regulatory Standing of a Key Flavoring Ingredient

Ethyl 2-methylbutyrate, a volatile organic compound naturally present in a variety of fruits and beverages, is a widely utilized flavoring substance in the food industry.[1] Its fruity and apple-like aroma contributes to the sensory profile of numerous consumer products.[1] This technical guide provides a comprehensive overview of the Generally Recognized as Safe (GRAS) status of this compound, as determined by the Flavor and Extract Manufacturers Association (FEMA), focusing on the scientific data and regulatory framework that underpin its safe use in food. This document is intended for researchers, scientists, and professionals in the drug development field who require a thorough understanding of the safety assessment of food ingredients.

Regulatory Standing and Identification

This compound is designated as FEMA number 2443, signifying its GRAS status for use as a flavoring ingredient.[2] This determination is supported by a history of safe consumption and a robust body of scientific evidence. The substance is also recognized by other international regulatory and scientific bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), under JECFA number 206.[2][3] It is listed in the Code of Federal Regulations (CFR) under 21 CFR 172.515.[2][4]

| Identifier | Value |

| FEMA Number | 2443[2] |

| JECFA Number | 206[2][3] |

| CAS Number | 7452-79-1[3] |

| 21 CFR | 172.515[2][4] |

Safety and Toxicology

The safety of this compound has been established through extensive toxicological evaluation. A key study, conducted in accordance with the Organization for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test), provides significant data on its safety profile.

Combined Repeated Dose and Reproductive/Developmental Toxicity Study (OECD 422)

A study on this compound was conducted using Sprague Dawley rats, which were administered the substance by oral gavage at doses of 0, 250, 500, or 1000 mg/kg of body weight per day.[5] The study design and findings are summarized below.

Experimental Protocol:

-

Test Guideline: OECD Guideline 422[5]

-

Species: Sprague Dawley rats[5]

-

Administration Route: Oral gavage[5]

-

Dose Groups: 0, 250, 500, and 1000 mg/kg bw/day in corn oil[5]

-

Treatment Duration: Males were treated for 28-41 days, and females for 40-51 days.[5]

-

Endpoints Evaluated: Mortality, clinical signs, neurobehavior, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.[5]

Results:

No treatment-related adverse effects were observed in any of the dose groups for any of the endpoints evaluated.[5] This includes a lack of effects on mortality, clinical observations, neurobehavioral assessments, body weight, food consumption, and detailed pathological examinations.[5]

Based on the absence of any adverse effects, the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 1000 mg/kg bw/day, the highest dose tested.[5]

Quantitative Toxicity Data Summary

| Study Type | Species | Dose Groups (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |

| OECD 422 | Sprague Dawley Rat | 0, 250, 500, 1000 | 1000 | No treatment-related adverse effects observed.[5] |

Metabolic Pathway

This compound, being a simple aliphatic ester, is anticipated to undergo rapid hydrolysis in the human body. This metabolic process is a key factor in its safety, as it breaks down the substance into well-understood and readily metabolized components.

The primary metabolic pathway for this compound is hydrolysis, catalyzed by carboxylesterases, into ethanol and 2-methylbutyric acid.[1] Both of these metabolites are endogenous to human metabolism and are further processed through established biochemical pathways.

Ethanol is metabolized primarily by alcohol dehydrogenase (ADH) to acetaldehyde, which is then converted to acetate by aldehyde dehydrogenase (ALDH).[6] Acetate is subsequently converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production.[6] 2-Methylbutyric acid is a branched-chain fatty acid that is also a metabolite of the amino acids valine and isoleucine and is metabolized to acetyl-CoA.

FEMA GRAS Evaluation Workflow

The FEMA GRAS determination process is a rigorous, science-based safety assessment conducted by an independent panel of experts. The general workflow for evaluating a flavoring substance like this compound involves a comprehensive review of available data.

Use in Food

This compound is used at very low levels in a wide variety of food categories to impart a fruity flavor. While specific quantitative use levels for all food categories are compiled by FEMA and available upon request, its application is generally in the parts-per-million (ppm) range.

Conclusion

The FEMA GRAS status of this compound (FEMA No. 2443) is well-supported by a comprehensive safety assessment. The available toxicological data, including a robust OECD 422 study, demonstrate a high margin of safety, with a NOAEL of 1000 mg/kg bw/day. Its metabolic fate involves rapid hydrolysis to endogenous, readily metabolized substances. The rigorous and transparent FEMA GRAS evaluation process provides assurance of its safety for its intended use as a flavoring ingredient in food. For professionals in research and drug development, the case of this compound serves as a clear example of the established procedures for food ingredient safety assessment.

References

- 1. This compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 3. Food safety and quality: details [fao.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Molecular mechanisms of ethanol biotransformation: enzymes of oxidative and nonoxidative metabolic pathways in human - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Ethyl 2-Methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for ethyl 2-methylbutyrate (CAS No. 7452-79-1), a widely used flavoring and fragrance agent. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated source of information on the compound's safety profile. The guide summarizes key toxicological endpoints, including acute toxicity, genotoxicity, and repeated-dose toxicity. Detailed methodologies for the key experimental protocols cited are provided, and metabolic pathways are visualized to offer a holistic understanding of its biological fate. All quantitative data are presented in structured tables for ease of comparison and interpretation.

Introduction

This compound is a fatty acid ethyl ester recognized for its fruity aroma, reminiscent of apples and strawberries.[1] It is a constituent of the natural aroma of various fruits and food products, including wines, strawberries, blueberries, and apples.[1] Due to its favorable organoleptic properties, it is frequently used as a flavoring agent in foods and beverages and as a fragrance ingredient in consumer products.[2] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential. This guide synthesizes the available safety data from regulatory bodies and scientific literature to provide a detailed technical resource.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 7452-79-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C7H14O2 | --INVALID-LINK-- |

| Molecular Weight | 130.18 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Odor | Fruity, green, apple-like | --INVALID-LINK-- |

| Boiling Point | 133 °C (lit.) | --INVALID-LINK-- |

| Density | 0.865 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Solubility | Very slightly soluble in water; soluble in alcohol and most fixed oils. | --INVALID-LINK-- |

Toxicological Data

The toxicological data for this compound indicate a low order of toxicity. The available data are summarized in the following tables.

Acute Toxicity

The acute toxicity of this compound has been evaluated by oral, dermal, and inhalation routes. The results indicate low toxicity, with high LD50 and LC50 values.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2,000 mg/kg | --INVALID-LINK-- |

| LD50 | Rat | Dermal | > 2,000 mg/kg | --INVALID-LINK-- |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | --INVALID-LINK-- |

| LC50 | Rat | Inhalation (dust/mist) | > 5.967 mg/L/4h | --INVALID-LINK-- |

Skin and Eye Irritation

While specific irritation studies were not found in the reviewed literature, safety data sheets suggest that this compound is not classified as a skin or eye irritant.[3] Contact may cause mild, temporary irritation.[4][5]

Genotoxicity

This compound has been evaluated for its genotoxic potential and has not shown evidence of mutagenicity.

| Assay | System | Result | Reference |

| BlueScreen Assay | Human cells | Not genotoxic | --INVALID-LINK-- |

Repeated-Dose and Reproductive Toxicity

A combined repeated-dose and reproductive/developmental toxicity screening test has been conducted on this compound.

| Study Type | Species | Route | NOAEL | Findings | Reference |

| Combined Repeated-Dose and Reproduction/Developmental Toxicity Screening (OECD TG 422) | Sprague-Dawley Rat | Oral Gavage | 1000 mg/kg bw/day | No adverse effects observed on organs, reproduction, or neurobehavior. | --INVALID-LINK-- |

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. Based on the available data, it is not classified as a carcinogen.[3][6]

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited in this guide. It should be noted that the specific, detailed study reports for this compound are not publicly available; therefore, these descriptions are based on the standardized OECD guidelines.

Acute Toxicity Testing

A general workflow for acute toxicity testing is depicted below.

-

Acute Oral Toxicity (as per OECD TG 420): This test is typically conducted in rats.[7] After a sighting study to determine the starting dose, groups of animals of a single sex are administered the test substance by oral gavage at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6][8] The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[6][7] A necropsy is performed on all animals at the end of the observation period. The aim is to identify a dose that causes evident toxicity without mortality.

-

Acute Dermal Toxicity (as per OECD TG 402): This study is usually performed in rats.[9][10] The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) and held in contact for 24 hours.[9] Animals are observed for at least 14 days for signs of toxicity and mortality.[9][10] Body weights are recorded weekly, and a gross necropsy is conducted at the end of the study.[9]

-

Acute Inhalation Toxicity (as per OECD TG 403): This test involves exposing animals, typically rats, to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, usually 4 hours.[3][11][12] Multiple concentration levels are tested.[11] The animals are then observed for at least 14 days for signs of toxicity and mortality.[3][11][13] Body weight changes and clinical observations are recorded, followed by a gross autopsy.[11][13]

Genotoxicity - BlueScreen Assay

The BlueScreen HC assay is a mammalian cell-based in vitro test that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.

References

- 1. This compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033745) [hmdb.ca]

- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. testinglab.com [testinglab.com]

- 8. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 11. eurolab.net [eurolab.net]

- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

Environmental Fate and Biodegradability of Ethyl 2-Methylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutyrate is a volatile organic compound (VOC) and a fatty acid ethyl ester recognized for its characteristic fruity aroma, reminiscent of apples and strawberries.[1] It is found naturally in various fruits and is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Understanding the environmental fate and biodegradability of this compound is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the environmental distribution, degradation pathways, and ecotoxicity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties for this compound are summarized in Table 1. The compound is a colorless, oily liquid with low water solubility and a high vapor pressure, indicating a tendency to partition to the atmosphere.[1] Its log K_ow suggests a moderate potential for bioaccumulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Fruity, apple-like | [1] |

| Boiling Point | 132-133 °C at 760 mm Hg | [1] |

| Melting Point | -90.5 °C (estimated) | |

| Vapor Pressure | 7.47 hPa at 25 °C | |

| Water Solubility | 583.9 mg/L at 25 °C (estimated) | |

| log K_ow_ (Octanol-Water Partition Coefficient) | 2.29 (estimated) | |

| Henry's Law Constant | 2.16 x 10⁻⁴ atm-m³/mol at 25 °C (estimated) |

Environmental Fate

The environmental fate of this compound is governed by processes such as volatilization, atmospheric oxidation, hydrolysis, and soil sorption. A visual representation of these processes is provided in the diagram below.

Volatilization and Atmospheric Oxidation

With a relatively high vapor pressure and Henry's Law constant, this compound is expected to volatilize readily from water and moist soil surfaces. Once in the atmosphere, its fate is primarily determined by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2.2 days, suggesting that it will be degraded relatively quickly in the air.

Hydrolysis

Esters like this compound can undergo hydrolysis to their corresponding carboxylic acid and alcohol. While specific experimental data on the hydrolysis rate of this compound is limited, ester hydrolysis is generally favored under both acidic and alkaline conditions. In the environment, this process is likely to be slow at neutral pH.

Soil Sorption

The mobility of this compound in soil is influenced by its adsorption to soil organic carbon. The estimated soil organic carbon-water partitioning coefficient (log K_oc) is 1.96, indicating low to moderate sorption potential. This suggests that this compound will have moderate mobility in soil and may leach into groundwater.

Table 2: Estimated Environmental Fate Parameters for this compound

| Parameter | Value | Method |

| Atmospheric Oxidation Half-Life | 2.2 days | EPI Suite™ AOPWIN™ v1.92 |

| log K_oc_ | 1.96 | EPI Suite™ KOCWIN™ v2.00 |

| Henry's Law Constant | 2.16 x 10⁻⁴ atm-m³/mol | EPI Suite™ HENRYWIN™ v3.20 |

Biodegradability

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.

Aerobic Biodegradation

Studies on the ready biodegradability of this compound have yielded conflicting results. One study reported that the substance is "readily biodegradable". Another study, following the OECD 301F guideline, found 63% degradation over 28 days. While this percentage is above the 60% threshold for ready biodegradability, the "10-day window" criterion was not met. This suggests that while the compound is biodegradable, the rate may not be rapid enough to be classified as "readily" biodegradable under strict guideline definitions.

Anaerobic Biodegradability

Metabolic Pathway

The biodegradation of this compound is initiated by enzymatic hydrolysis, catalyzed by esterases, to yield 2-methylbutyric acid and ethanol. Both of these products are readily metabolized by a wide range of microorganisms. 2-Methylbutyric acid can enter the fatty acid metabolism pathway (beta-oxidation), while ethanol is oxidized to acetaldehyde and then to acetyl-CoA, which enters the citric acid cycle.

Experimental Protocols

OECD 301F: Manometric Respirometry Test (Representative Protocol)

This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium by measuring oxygen consumption.

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the mineralization of the test substance.

Materials:

-

Respirometer (e.g., electrolytic respirometer)

-

Mineral medium (as defined in OECD 301 guidelines)

-

Activated sludge from a domestic wastewater treatment plant (as inoculum)

-

This compound (test substance)

-

Reference substance (e.g., sodium benzoate)

-

Control (inoculum only)

Procedure:

-

Preparation of Inoculum: The activated sludge is washed and aerated to prepare a suitable inoculum.

-

Test Setup:

-

Test vessels are filled with the mineral medium.

-

The test substance is added to the test vessels at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

-

The reference substance is added to separate vessels at a similar concentration.

-

Control vessels contain only the mineral medium and inoculum.

-

All vessels are inoculated with the prepared activated sludge.

-

-

Incubation: The vessels are placed in the respirometer and incubated at 20 ± 1°C in the dark for 28 days. The oxygen consumption is continuously monitored.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD of the test substance, corrected for the oxygen consumption in the control.

-

Validity Criteria:

-

The biodegradation of the reference substance must reach the pass level (60% ThOD) within 14 days.

-

The oxygen consumption in the control at the end of the test should not be excessive.

-

Ecotoxicity

The available data on the ecotoxicity of this compound is summarized in Table 3. The compound shows low to moderate toxicity to aquatic organisms.

Table 3: Ecotoxicity of this compound

| Organism | Endpoint | Value | Exposure Time | Reference |

| Fish (Pimephales promelas) | LC50 | 27.8 mg/L | 96 hours | |

| Daphnia magna | EC50 | 49.3 mg/L | 48 hours | |

| Green algae (Pseudokirchneriella subcapitata) | EC50 | 70.3 mg/L | 72 hours |

Conclusion

This compound is a volatile organic compound that is expected to partition primarily to the atmosphere upon release into the environment. In the atmosphere, it undergoes relatively rapid photodegradation. In aquatic and terrestrial environments, the primary removal mechanism is biodegradation. While there is some ambiguity regarding its classification as "readily biodegradable" according to strict OECD guidelines, the available data indicates that it is ultimately biodegradable. The initial step in its biodegradation is hydrolysis to 2-methylbutyric acid and ethanol, both of which are readily metabolized by microorganisms. Its moderate mobility in soil suggests a potential for leaching, but its biodegradability is likely to mitigate significant groundwater contamination. The ecotoxicity of this compound to aquatic organisms is low to moderate. Overall, this compound is not expected to persist or bioaccumulate in the environment to a significant extent.

References

The Pivotal Role of Ethyl 2-Methylbutyrate in Fruit Aroma Development: A Technical Guide

Abstract

Ethyl 2-methylbutyrate is a volatile ester that plays a crucial role in the characteristic aroma of numerous fruits, imparting desirable fruity, apple, and sweet notes. This technical guide provides an in-depth exploration of the biosynthesis, analytical quantification, and sensory significance of this compound in the context of fruit aroma development. Detailed experimental protocols for its analysis and a comprehensive summary of its concentration in various fruits are presented. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the study of fruit metabolomics and flavor chemistry.

Introduction

The sensory perception of fruit is a complex interplay of taste, texture, and aroma. Among these, the aromatic profile, dictated by a complex mixture of volatile organic compounds (VOCs), is a primary driver of consumer acceptance and preference. This compound (CAS No. 7452-79-1), a branched-chain fatty acid ethyl ester, is a key contributor to the desirable aroma of many fruits, including apples, strawberries, pineapples, and oranges.[1][2][3][4] Its characteristic scent is often described as fruity, with notes of apple, pineapple, and greenness.[5][6] Understanding the biochemical pathways leading to its formation, its concentration in different fruit matrices, and the methodologies for its precise quantification is essential for quality assessment, breeding programs, and the development of nature-identical flavors.

This guide will systematically detail the biochemical origins of this compound, present quantitative data on its occurrence, provide comprehensive experimental protocols for its analysis, and visualize the key pathways and workflows involved in its study.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective analysis and sensory evaluation.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄O₂ | [5] |

| Molecular Weight | 130.18 g/mol | [5] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Fruity, apple, green, pineapple | [5][6] |

| Boiling Point | 133 °C | [5] |

| Density | 0.865 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents | [1][7] |

| Vapor Pressure | 7.4657 hPa at 20 °C | [6][8] |

| FEMA Number | 2443 | [5] |

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a multi-step enzymatic process primarily linked to the catabolism of the branched-chain amino acid L-isoleucine. The biosynthesis can be broadly divided into two key stages: the formation of the acyl donor, 2-methylbutanoyl-CoA, and the subsequent esterification with an alcohol acceptor, ethanol.

Formation of 2-Methylbutanoyl-CoA from L-Isoleucine

Recent research has elucidated that the precursors for branched-chain esters like this compound are largely derived from de novo synthesis during fruit ripening, rather than from the breakdown of existing proteins. A key pathway involves citramalate synthase, which allows for the production of isoleucine and its corresponding α-keto acids without being subject to feedback inhibition.

The biosynthetic pathway from L-isoleucine to 2-methylbutanoyl-CoA is as follows:

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then decarboxylated to form (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Esterification by Alcohol Acyltransferase (AAT)

The final step in the synthesis of this compound is the condensation of (S)-2-methylbutanoyl-CoA with ethanol. This reaction is catalyzed by alcohol acyltransferases (AATs), a diverse group of enzymes that play a central role in the production of a wide array of volatile esters in fruits. The availability of both the acyl-CoA precursor and the alcohol substrate, as well as the specific activity of the AAT enzymes, are critical factors determining the final concentration of this compound.

Quantitative Data on this compound in Fruits

The concentration of this compound varies significantly among different fruit species, cultivars, and developmental stages. The following table summarizes quantitative data from various studies.

| Fruit | Cultivar/Variety | Concentration (µg/kg or ng/g) | Reference(s) |

| Apple | Fuji | odor-active compound, concentration not specified | [9] |

| Elstar | odor-active compound, concentration not specified | [9] | |

| Cox Orange | odor-active compound, concentration not specified | [9] | |

| Pineapple | Tainong No. 6 | Characteristic aroma compound | [10] |

| MD2 (Fresh) | Key odorant | [11] | |

| Pulp | 484.95 (total aroma), ethyl 2-methylbutanoate is a characteristic compound | [12] | |

| Core | 284.16 (total aroma), ethyl 2-methylbutanoate is a characteristic compound | [12] | |

| Strawberry | Keumsil | Relatively high levels | [13] |

| Arihyang | Relatively high levels | [13] | |

| Wild Species | 0.9 to 10.3 times higher than domestic cultivars | [13] |

Experimental Protocols

The accurate quantification and sensory evaluation of this compound in fruit matrices require standardized and robust methodologies. This section provides detailed protocols for both instrumental analysis and sensory panel evaluation.

Instrumental Analysis: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is the most common and effective technique for the analysis of volatile compounds in fruits due to its sensitivity, selectivity, and minimal sample preparation requirements.[14]

5.1.1. Materials and Reagents

-

Fruit samples (fresh or frozen at -80°C)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 4-methyl-2-pentanol)

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.1.2. Sample Preparation

-

Homogenize a representative portion of the fruit sample (e.g., 5 g of fruit pulp) in a blender or with a mortar and pestle.

-

Transfer a precise amount of the homogenate (e.g., 3.5 g) into a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 10 mL of 5% NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.[15]

-

Add a known amount of the internal standard to each vial for quantification purposes.

-

Immediately seal the vial with the screw cap.

5.1.3. HS-SPME Procedure

-

Place the sealed vial in an autosampler tray or a heating block with magnetic stirring.

-

Incubate the sample at a controlled temperature (e.g., 40-50 °C) for a specific period (e.g., 15-30 minutes) to allow for equilibration of the volatiles between the sample and the headspace.[14][16]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[15]

-

Retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

5.1.4. GC-MS Analysis

-

Injector: Set the injector temperature to desorb the analytes from the SPME fiber (e.g., 250 °C). Operate in splitless mode to maximize the transfer of analytes to the column.[15]

-

Column: Use a suitable capillary column for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C, hold for 4 min), ramps up to a higher temperature (e.g., to 160 °C at 7 °C/min, hold for 8 min), and then ramps up again to a final temperature (e.g., to 250 °C at 15 °C/min, hold for 3 min).[15]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-550.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with entries in a mass spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standard solutions.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a powerful method for obtaining detailed sensory profiles of food products using a trained panel.[17]

5.2.1. Panelist Selection and Training

-

Screening: Select potential panelists based on their sensory acuity (ability to detect and describe basic tastes and odors), motivation, and availability.[18]

-

Training: Conduct several training sessions to familiarize panelists with the sensory attributes of the fruit being tested.[19]

-

Develop a lexicon of descriptive terms for aroma, flavor, and texture in collaboration with the panelists.

-

Use reference standards to anchor the intensity ratings for each attribute on a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high").[20]

-

Conduct practice sessions with various fruit samples to ensure panelist consistency and reproducibility.

-

5.2.2. Sample Preparation and Presentation

-

Prepare fruit samples in a consistent manner (e.g., cut into uniform pieces).

-

Present samples at a controlled temperature in identical, odor-free containers labeled with random three-digit codes.

-

Provide panelists with palate cleansers (e.g., unsalted crackers and water) to use between samples.[17]

5.2.3. Evaluation Procedure

-

Conduct the evaluation in individual sensory booths under controlled lighting and environmental conditions to minimize distractions.

-

Instruct panelists to first evaluate the aroma of the sample by sniffing the headspace of the container.

-

Then, instruct them to taste the sample and evaluate its flavor and texture.

-

Panelists rate the intensity of each attribute on the provided line scale.

-

Collect the completed evaluation forms for data analysis.

5.2.4. Data Analysis

-

Convert the ratings from the line scales to numerical values.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes among the samples.

-

Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory profiles.

Sensory Significance and Enantiomeric Distribution

This compound exists as two enantiomers, (R)-(-) and (S)-(+), which can exhibit different sensory properties.

-

(S)-(+)-ethyl 2-methylbutanoate: Possesses a fresh, fruity, apple-like aroma and has a very low odor threshold of 0.006 ppb in water.[21]

-

(R)-(-)-ethyl 2-methylbutanoate: Has a fruity, caprylic aroma with a medical-phenolic note and a higher flavor detection threshold of 10 ppb in water.[21]

The enantiomeric distribution of this compound can vary in different fruits and can be an indicator of authenticity. In apples, the (S)-enantiomer is typically predominant. The specific ratio of these enantiomers can influence the overall aroma profile of the fruit.

Conclusion

This compound is a vital component of the aroma profile of many commercially important fruits. Its biosynthesis is intricately linked to amino acid metabolism during fruit ripening. The precise quantification of this compound through methods like HS-SPME-GC-MS, coupled with detailed sensory analysis, provides invaluable information for quality control, breeding programs aimed at enhancing flavor, and the development of authentic fruit flavors for the food and beverage industry. Further research into the genetic regulation of the biosynthetic pathway and the substrate specificity of alcohol acyltransferases will continue to deepen our understanding of how this key aroma compound is produced and how its formation can be modulated to improve fruit quality.

References

- 1. This compound | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methylbutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound (CHEBI:88452) [ebi.ac.uk]

- 4. Ethyl 2-Methyl Butyrate (CAS 7452-79-1) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. This compound = 98 , FCC, FG 7452-79-1 [sigmaaldrich.com]

- 6. Perfumers Apprentice - Ethyl Methyl-2-Butyrate ** [shop.perfumersapprentice.com]

- 7. Ethyl 2-hydroxy-2-methylbutyrate | C7H14O3 | CID 101536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl Methyl-2-Butyrate | Givaudan [givaudan.com]

- 9. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hst-j.org [hst-j.org]

- 14. m.youtube.com [m.youtube.com]

- 15. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 19. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]

- 20. cdn.brewersassociation.org [cdn.brewersassociation.org]

- 21. The Ethyl 2-methylbutyrates [leffingwell.com]

The Emergence of Ethyl 2-Methylbutyrate in Essential Oil Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutyrate is a volatile organic compound recognized for its characteristic sweet, fruity, and apple-like aroma. While its presence in various fruits has been long established, its identification and quantification in essential oils are of growing interest for the flavor, fragrance, and potentially pharmaceutical industries. This technical guide provides an in-depth overview of the discovery, analysis, and current understanding of this compound in the context of essential oils.

The discovery of this compound in natural products is intrinsically linked to the advent of modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century. This technology revolutionized the study of volatile compounds in complex mixtures like fruit aromas and essential oils, allowing for the separation and identification of individual chemical constituents with high precision. While it is difficult to pinpoint a single seminal report on the first identification of this compound in a specific essential oil, its discovery was part of a broader wave of research in the 1950s and 1960s aimed at characterizing the chemical components responsible for natural fragrances.

Data Presentation: Quantitative Analysis of this compound in Essential Oils

The concentration of this compound can vary significantly between different essential oils, and even within the same type of oil depending on factors such as the plant's geographical origin, harvesting time, and distillation method. The following tables summarize the quantitative data from GC-MS analyses of essential oils where this compound has been identified.

Table 1: Quantitative Analysis of this compound in Laurel Leaf (Laurus nobilis) Essential Oil

| Component | Retention Time (min) | Area % |

| This compound | 8.873 | 0.01 |

Source: Analysis of a specific batch of Laurel Leaf essential oil. The low concentration suggests it is a minor contributor to the overall aroma profile of this particular oil.

Table 2: Quantitative Analysis of this compound in Roman Chamomile (Chamaemelum nobile) Essential Oil

| Component | Retention Time (min) | Area % |

| This compound | Not specified | 0.09 |

Source: Analysis of a specific batch of Roman Chamomile essential oil. While still a minor component, the concentration is notably higher than in the Laurel Leaf oil sample.

Experimental Protocols: Identification and Quantification by GC-MS

The standard method for the analysis of volatile compounds in essential oils, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies representative of those used in the cited analyses.

Sample Preparation

-

Dilution: A 1% solution of the essential oil is prepared in a suitable volatile solvent, such as hexane or ethanol.

-

Injection: 1 µL of the diluted sample is injected into the GC-MS system.

Gas Chromatography (GC) Conditions

-